molecular formula C8H14O2 B2844379 2-(Oxiran-2-ylmethyl)oxane CAS No. 104727-83-5

2-(Oxiran-2-ylmethyl)oxane

Cat. No. B2844379
M. Wt: 142.198
InChI Key: WUFSZZRVLJRIMA-UHFFFAOYSA-N
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Description

“2-(Oxiran-2-ylmethyl)oxane” is a chemical compound with the CAS Number: 89897-09-6 . It has a molecular weight of 128.17 and its IUPAC name is 2-(oxiran-2-ylmethyl)tetrahydrofuran . The compound is typically stored at a temperature of 4°C and is in liquid form .


Synthesis Analysis

The synthesis of compounds similar to “2-(Oxiran-2-ylmethyl)oxane” has been reported in the literature. For instance, tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate (TOTC) was synthesized by a new two-step method without using harmful epichlorohydrin . Another study reported the reaction of activated esters with epoxides for self-curable, highly flexible, A2B2- and A3B3-type epoxy compounds .


Molecular Structure Analysis

The InChI code for “2-(Oxiran-2-ylmethyl)oxane” is 1S/C7H12O2/c1-2-6(8-3-1)4-7-5-9-7/h6-7H,1-5H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

The reaction of activated esters with epoxides has been studied for self-curable, highly flexible, A2B2- and A3B3-type epoxy compounds . Another study examined the effects of combining oxetanes and epoxides on the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films .


Physical And Chemical Properties Analysis

“2-(Oxiran-2-ylmethyl)oxane” is a liquid at room temperature . The compound is typically stored at a temperature of 4°C .

Scientific Research Applications

Corrosion Inhibition

"2-(Oxiran-2-ylmethyl)oxane" compounds have shown effectiveness as corrosion inhibitors for carbon steel in acidic environments. The aromatic epoxy monomers, including compounds related to "2-(Oxiran-2-ylmethyl)oxane," were synthesized and investigated for their anticorrosive behavior. These studies reveal that such compounds can significantly protect carbon steel from corrosion in acidic solutions, demonstrating their potential as environmentally friendly corrosion inhibitors (Dagdag et al., 2019).

Weak Hydrogen Bonds

Research has explored the weak hydrogen bonding capabilities of oxirane compounds, such as in the study of oxirane-trifluoromethane dimers. This work provides insights into the structural and energetic features of C-H...O and C-H...F-C interactions, classifying them as weak hydrogen bonds. Such understanding is crucial for the development of new materials and chemical processes involving oxirane derivatives (Alonso et al., 2004).

Polymer Synthesis

"2-(Oxiran-2-ylmethyl)oxane" and its derivatives are key in synthesizing novel polymers, such as during the enzymatic ring-opening polymerization of oxiranes with dicarboxylic anhydrides to produce polyesters. These processes highlight the compound's role in creating polymers with unique properties, potentially applicable in various industrial and biomedical fields (Soeda et al., 2002).

Material Science

In material science, "2-(Oxiran-2-ylmethyl)oxane" derivatives have been utilized to develop highly functionalized epoxy macromolecules for anti-corrosive coatings. These studies emphasize the compound's utility in enhancing the durability and efficiency of protective coatings for metals, demonstrating significant advancements in materials science and engineering applications (Dagdag et al., 2020).

Safety And Hazards

The safety information for “2-(Oxiran-2-ylmethyl)oxane” includes pictograms GHS02 and GHS07 . The hazard statements include H226, H315, H319, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Future Directions

The findings from the study on the reaction of activated esters with epoxides for self-curable, highly flexible, A2B2- and A3B3-type epoxy compounds provide a new design strategy for preparing high-Tg and low-dissipation epoxy thermosets . Another study demonstrated that the addition of oxetanes to formulations is correlated to improvements in polymerization kinetics and polymer properties during dark cure .

properties

IUPAC Name

2-(oxiran-2-ylmethyl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-4-9-7(3-1)5-8-6-10-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFSZZRVLJRIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxiran-2-ylmethyl)oxane

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